molecular formula C12H17ClO2 B14118368 1-Chloro-4-(2,2-diethoxyethyl)benzene CAS No. 93774-88-0

1-Chloro-4-(2,2-diethoxyethyl)benzene

Cat. No.: B14118368
CAS No.: 93774-88-0
M. Wt: 228.71 g/mol
InChI Key: XQJLVRNBVMPCFE-UHFFFAOYSA-N
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Description

Properties

CAS No.

93774-88-0

Molecular Formula

C12H17ClO2

Molecular Weight

228.71 g/mol

IUPAC Name

1-chloro-4-(2,2-diethoxyethyl)benzene

InChI

InChI=1S/C12H17ClO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9H2,1-2H3

InChI Key

XQJLVRNBVMPCFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2,2-diethoxyethyl)benzene typically involves the reaction of 1-chloro-4-bromobenzene with 2,2-diethoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2,2-diethoxyethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The 2,2-diethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-chloro-4-(2,2-dihydroxyethyl)benzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Scientific Research Applications

1-Chloro-4-(2,2-diethoxyethyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agriculture: The compound can be used in the development of agrochemicals for crop protection

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2,2-diethoxyethyl)benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the 2,2-diethoxyethyl group undergoes oxidative cleavage to form aldehydes or carboxylic acids .

Comparison with Similar Compounds

1-Chloro-4-(2-chloroethyl)benzene

  • Structure : Features a -CH₂CH₂Cl substituent instead of the diethoxyethyl group.
  • Synthesis: Prepared via reaction of 1-chloro-4-(2-chloroethyl)ethanol with SOCl₂, yielding a yellow oil in quantitative yield .
  • Properties :
    • 1H NMR : δ 2.99 (t, 2H), 3.65 (t, 2H), 7.11 (d, aromatic) .
    • Reactivity: The terminal chlorine may participate in nucleophilic substitutions, contrasting with the ether-protected diethoxyethyl group.

1-Chloro-4-(2,2-diethoxyethoxy)benzene

  • Structure : Contains a -OCH₂CH(OEt)₂ group, differing in the oxygen linkage.
  • Properties :
    • The ether chain may improve solubility in polar aprotic solvents compared to alkyl/chloro analogs.
  • Applications: Potential use in pharmaceuticals or agrochemicals due to ether functionality .

1-Chloro-4-[(4-nitrophenoxy)methyl]benzene

  • Structure: Benzyl group with a 4-nitrophenoxy substituent.
  • Synthesis: Prepared from 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions. Reduction with Raney Ni yields 4-((4-chlorobenzyl)oxy)aniline (low yield with Fe/HCl or SnCl₂) .
  • Properties :
    • NMR : Distinct aromatic and nitro group signals.
    • Reactivity: Nitro group enables further functionalization (e.g., reduction to amines).
  • Applications : Intermediate in dye or pharmaceutical synthesis .

DDT-Related Compounds (DDE, DDD)

  • Structure : Example: DDE (1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene).
  • Properties :
    • Persistence : High environmental stability due to chlorine density and hydrophobic aromatic rings .
    • Degradation : DDE resists hydrolysis but can form water-soluble metabolites like DDA (2,2-bis(4-chlorophenyl)acetic acid) under alkaline conditions .
  • Applications : Historically used as insecticides; restricted due to toxicity and bioaccumulation .

Glycoside Derivatives (e.g., 1-Chloro-4-(β-D-glucopyranos-1-yl)-benzene)

  • Structure: Benzene linked to a glucopyranosyl group.
  • Synthesis: Crystalline forms prepared via co-crystallization with amino acids .
  • Properties :
    • Enhanced water solubility due to the sugar moiety.
    • Applications : Investigated for medicinal uses, including diabetes and cancer therapies .

Alkynyl Derivatives (e.g., 1-Chloro-4-(phenylethynyl)benzene)

  • Structure : Ethynyl group (-C≡CPh) at the para position.
  • Synthesis : Catalyzed by chromium or nickel complexes; characterized by ¹H/¹³C NMR .
  • Properties :
    • Rigid linear structure influences crystallinity.
    • Reactivity: Alkynes undergo cycloadditions or hydrogenation.
  • Applications : Building block in materials science .

Key Research Findings

  • Synthetic Challenges: Reduction of nitro groups (e.g., in 1-chloro-4-[(4-nitrophenoxy)methyl]benzene) requires optimized catalysts (Raney Ni > Fe/HCl) for higher yields .
  • Environmental Impact : DDT derivatives persist in marine sediments, whereas ether-containing analogs (e.g., diethoxyethyl) may degrade more readily due to hydrolyzable ether bonds .
  • Medicinal Potential: Glycoside derivatives exhibit enhanced bioavailability, highlighting the role of hydrophilic substituents in drug design .

Biological Activity

1-Chloro-4-(2,2-diethoxyethyl)benzene is a compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological effects, metabolism, and related case studies, while also presenting data in tabular form for clarity.

Chemical Structure and Properties

  • Molecular Formula : C12H17ClO2
  • Molecular Weight : 232.72 g/mol
  • CAS Number : 32327-70-1

Biological Activity Overview

The biological activity of this compound is primarily studied through its interactions at the cellular level and its metabolic pathways. Key findings from various studies are summarized below.

Metabolism and Toxicity

This compound undergoes metabolic transformation in the body, which can lead to the formation of reactive metabolites. These metabolites can induce oxidative stress and DNA damage.

  • Toxicity Studies : Research indicates that this compound may produce single-strand DNA breaks in cultured cells. In vivo studies have shown that intraperitoneal injection in mice resulted in significant DNA damage across multiple organs, including the liver and kidneys .
  • Metabolites : The major metabolic pathway involves reduction to form 4-chloroaniline, a compound classified as a potential carcinogen . This transformation highlights the importance of understanding the metabolic fate of this compound in assessing its safety profile.

Case Studies

Several case studies illustrate the biological effects of this compound:

  • Case Study on Hepatotoxicity : A study involving Fischer rats demonstrated that exposure to this compound resulted in hepatocyte necrosis and increased levels of methemoglobin, indicating oxidative damage .
  • In Vitro Assays : In vitro experiments using human cell lines revealed cytotoxic effects at varying concentrations, with significant cell death observed at higher doses. These findings suggest a dose-dependent relationship between exposure and toxicity .
  • Chronic Exposure Effects : Long-term exposure assessments indicated potential carcinogenic effects linked to chronic administration of the compound, as evidenced by tumor formation in rodent models .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeObservationReference
In Vivo ToxicityDNA breaks in liver and kidney
Metabolic PathwaysFormation of carcinogenic metabolites
In Vitro CytotoxicitySignificant cell death at high concentrations
Chronic EffectsTumor formation in rodents

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